4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 886910-62-9
VCID: VC5115206
Molecular Formula: C18H18N4O6S2
Molecular Weight: 450.48
* For research use only. Not for human or veterinary use.
![4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 886910-62-9](/images/structure/VC5115206.png)
Description |
The compound 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a benzamide backbone linked to an oxadiazole ring, which is further substituted with a methanesulfonylphenyl group and a dimethylsulfamoyl group. Biological ActivitiesWhile specific biological activities of 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide are not detailed in the search results, compounds with similar structures are often investigated for their antimicrobial, anticancer, and other pharmacological properties. For instance, oxadiazole derivatives have shown promise in antimicrobial and anticancer research . Research Findings and Future DirectionsGiven the lack of specific data on this compound, future research should focus on its synthesis, characterization, and biological evaluation. The compound's structural features suggest potential biological activity, which could be explored through in vitro and in vivo studies. |
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CAS No. | 886910-62-9 |
Product Name | 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Molecular Formula | C18H18N4O6S2 |
Molecular Weight | 450.48 |
IUPAC Name | 4-(dimethylsulfamoyl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H18N4O6S2/c1-22(2)30(26,27)15-10-4-12(5-11-15)16(23)19-18-21-20-17(28-18)13-6-8-14(9-7-13)29(3,24)25/h4-11H,1-3H3,(H,19,21,23) |
Standard InChIKey | UVNWPWGAZWPLNM-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Solubility | not available |
PubChem Compound | 16799926 |
Last Modified | Aug 17 2023 |
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